molecular formula C13H11BrN4O2 B8767116 1H-Pyrrolo[2,3-b]pyridine-1-carboxamide, 5-bromo-N,N-dimethyl-3-(5-oxazolyl)-

1H-Pyrrolo[2,3-b]pyridine-1-carboxamide, 5-bromo-N,N-dimethyl-3-(5-oxazolyl)-

Cat. No. B8767116
M. Wt: 335.16 g/mol
InChI Key: AACCOWRWKRNKHE-UHFFFAOYSA-N
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Patent
US07432375B2

Procedure details

To aldehyde 20 (2.00 g, 6.75 mmol) in 1,2-dimethoxyethane (70 mL) was added tosylmethyl isocyanide (1.58 g, 8.10 mmol) followed by DBU (1.44 g, 9.46 mmol), and the reaction mixture heated at 90° C. overnight. After cooling, sorbent (HM-N, Jones Chromatography) was added and the solvent evaporated. The product was purified by silicagel chromatography using ethyl acetate:hexane (4:6) (gradient elution) to give product 21 as a light orange solid (667 mg, 29%); 1H NMR (400 MHz, CDCl3) δ 3.40-2.90 (bs, 6H), 7.32 (s, 1H), 7.86 (s, 1H), 7.96 (s, 1H), 8.32 (d, J=2.2 Hz, 1H), 8.48 (d, J=2.2 Hz, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
1.44 g
Type
reactant
Reaction Step Two
Yield
29%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:17])[C:3]([N:5]1[C:9]2=[N:10][CH:11]=[C:12]([Br:14])[CH:13]=[C:8]2[C:7]([CH:15]=[O:16])=[CH:6]1)=[O:4].S([CH2:28][N+:29]#[C-:30])(C1C=CC(C)=CC=1)(=O)=O.C1CCN2C(=NCCC2)CC1>COCCOC>[CH3:1][N:2]([CH3:17])[C:3]([N:5]1[C:9]2=[N:10][CH:11]=[C:12]([Br:14])[CH:13]=[C:8]2[C:7]([C:15]2[O:16][CH:30]=[N:29][CH:28]=2)=[CH:6]1)=[O:4]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CN(C(=O)N1C=C(C=2C1=NC=C(C2)Br)C=O)C
Name
Quantity
1.58 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)C[N+]#[C-]
Name
Quantity
70 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
1.44 g
Type
reactant
Smiles
C1CCC2=NCCCN2CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
sorbent (HM-N, Jones Chromatography) was added
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
The product was purified by silicagel chromatography

Outcomes

Product
Name
Type
product
Smiles
CN(C(=O)N1C=C(C=2C1=NC=C(C2)Br)C2=CN=CO2)C
Measurements
Type Value Analysis
AMOUNT: MASS 667 mg
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 29.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.